molecular formula C27H22N4O3S B2658647 N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 1170900-55-6

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No. B2658647
M. Wt: 482.56
InChI Key: JSPJERGURSFYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that likely contains a quinazolinone and a thiazole group, both of which are common in pharmaceutical compounds. The methoxyphenyl group suggests the presence of a benzene ring with a methoxy (OCH3) substituent, which could contribute to the compound’s potential bioactivity .


Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. Computational methods like density functional theory (DFT) could also provide insights into the molecule’s geometry and electronic structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Antimicrobial Applications

Quinazolinone and thiazole derivatives have been extensively studied for their antimicrobial properties. A study synthesized a series of compounds with potential antimicrobial activities against various bacteria and fungi, demonstrating the versatility of these derivatives in combating infectious diseases (Desai, Dodiya, & Shihora, 2011). Another research effort focused on fluoroquinolone-based 4-thiazolidinones, further illustrating the antimicrobial potential of these compounds through a meticulous synthesis and testing process (Patel & Patel, 2010).

Anticancer Applications

The inhibition of tubulin polymerization, a crucial mechanism for cancer treatment, has been a significant focus area involving quinazolinone derivatives. Compounds showing promise in antiproliferative activity toward human cancer cells have been identified, with specific structural elements essential for this activity being highlighted (Minegishi et al., 2015). The role of methoxy and methoxycarbonyl groups in these compounds is critical for their high cell growth inhibition capabilities, suggesting their potential in cancer therapy.

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risks .

Future Directions

Future research could focus on elucidating the compound’s synthesis, structure, reactivity, and biological activity. Studies could also explore its potential applications in areas like medicine or materials science .

properties

IUPAC Name

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c1-16-24(35-26(28-16)18-7-5-4-6-8-18)25(32)30-19-9-14-23-22(15-19)27(33)31(17(2)29-23)20-10-12-21(34-3)13-11-20/h4-15H,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPJERGURSFYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=C(N(C4=O)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide

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